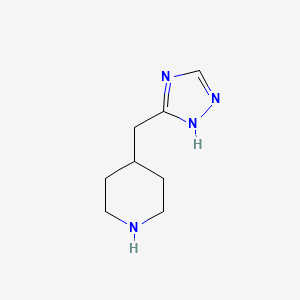

4-((1h-1,2,4-Triazol-5-yl)methyl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(1H-1,2,4-triazol-5-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-3-9-4-2-7(1)5-8-10-6-11-12-8/h6-7,9H,1-5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWOYKRMNCXPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide under acidic conditions.

Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the triazole with a piperidine derivative that has a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazolone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.

Wirkmechanismus

The mechanism of action of 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

a) 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

- Molecular Formula : C₁₃H₁₇ClN₄

b) 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

- CAS : 1249783-74-1

- Key Features : Methyl groups at the triazole’s 1- and 3-positions increase steric bulk, which may reduce metabolic degradation.

- Activity : Methyl substituents are associated with improved metabolic stability but may lower solubility compared to phenyl analogues .

Analogues with Different Heterocyclic Cores

a) 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

b) 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

- Molecular Formula : C₉H₁₆ClN₃O₂

- The methoxymethyl group increases hydrophilicity.

- Activity: Oxadiazoles are known for metabolic stability but may exhibit reduced target affinity compared to triazoles .

Analogues with Extended Linkers or Functional Groups

a) {4-[bis-(Benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

- Key Features: A urea linker and benzo[d][1,3]dioxol groups enhance selectivity for monoacylglycerol lipase (MAGL).

b) 1-(4-Toluenesulfonyl)-4-[3-(N-cyclohexyl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12a)

- Key Features : The toluenesulfonyl group improves solubility, while the ethanamoylthio moiety enhances enzyme interaction.

- Activity : Derivatives like 12d and 12m show dual AChE/α-glucosidase inhibition, highlighting the impact of sulfonyl and alkylthio groups on multitarget activity .

Comparative Data Table

Research Findings and Implications

- Enzyme Inhibition : Methyl-phenyl and toluenesulfonyl derivatives (e.g., 12d, 12m) demonstrate the importance of hydrophobic and electron-withdrawing groups in enhancing AChE and α-glucosidase affinity .

- Target Selectivity : JJKK-048’s urea linker and bulky substituents enable MAGL selectivity over other serine hydrolases, avoiding off-target effects .

- Metabolic Considerations : Methyl and oxadiazole substituents improve stability but may require formulation adjustments for solubility .

Q & A

Basic: What are the established synthetic routes for 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine?

The synthesis typically involves cyclization of precursors under controlled conditions. A common approach includes:

- Step 1: Formation of the piperidine ring via reductive amination or alkylation of appropriate amines.

- Step 2: Introduction of the triazole moiety through Huisgen cycloaddition (click chemistry) or nucleophilic substitution.

- Step 3: Purification via column chromatography or recrystallization using solvents like ethanol or DMSO .

Key parameters include temperature control (60–100°C) and catalysts such as cesium carbonate for coupling reactions .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Yield optimization requires:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalyst tuning: Transition metal catalysts (e.g., Cu(I) for click chemistry) improve regioselectivity .

- Purification strategies: Gradient elution in HPLC or silica gel chromatography minimizes byproduct contamination .

- Kinetic studies: Monitoring reaction progress via TLC or NMR ensures optimal stopping points .

Basic: What biological activities are associated with 4-((1H-1,2,4-Triazol-5-yl)methyl)piperidine?

The compound exhibits:

- Antimicrobial activity: Disruption of microbial cell wall synthesis via triazole-metal coordination .

- Enzyme inhibition: Competitive inhibition of serine hydrolases (e.g., MAGL) due to piperidine’s binding affinity .

- Anticancer potential: Triazole rings interfere with DNA replication in cancer cell lines .

Advanced: How do substituent variations on the triazole ring affect biological activity?

- Electron-withdrawing groups (e.g., -CF₃): Enhance enzyme inhibition by increasing electrophilicity .

- Bulky substituents (e.g., cyclopropyl): Improve selectivity for targets like APEH over PAFAH2 by steric hindrance .

- Hydrophilic groups (e.g., -OH): Modify pharmacokinetics by altering solubility in aqueous media .

Comparative assays (e.g., IC50 measurements) and molecular docking (AutoDock Vina) validate these effects .

Basic: What analytical methods are used for characterizing this compound?

- Structural elucidation: ¹H/¹³C NMR for piperidine and triazole proton assignments; FT-IR for functional group identification .

- Purity assessment: HPLC with UV detection (λ = 254 nm) or LC-MS .

- Solubility profiling: Phase-solubility studies in DMSO, methanol, or buffer solutions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Control for stereochemistry: Chiral HPLC separates enantiomers with divergent bioactivities .

- Validate assay conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7) and enzyme sources (recombinant vs. native) .

- Meta-analysis: Cross-reference datasets from PubChem or ChEMBL to identify outliers .

Basic: What safety protocols are recommended for handling this compound?

- PPE: Gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Waste disposal: Neutralization with dilute acetic acid before incineration .

- Toxicity screening: Preliminary LD50 assays in rodent models .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

- Molecular dynamics (MD): Simulate binding stability of piperidine-triazole scaffolds to target proteins (e.g., MAGL) .

- QSAR models: Correlate substituent electronic parameters (Hammett constants) with IC50 values .

- Docking studies: Use Schrödinger Suite or MOE to predict binding poses and optimize hydrogen bonding .

Basic: What are the key physicochemical properties of this compound?

- Molecular weight: 166.22 g/mol (calculated from C₈H₁₂N₄).

- Solubility: >10 mg/mL in DMSO; <1 mg/mL in water .

- LogP: ~1.2 (predicted via ChemDraw), indicating moderate lipophilicity .

Advanced: What strategies mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.